molecular formula C12H13BrO2 B14448767 6-Bromo-5,8-dimethoxy-1,2-dihydronaphthalene CAS No. 77199-84-9

6-Bromo-5,8-dimethoxy-1,2-dihydronaphthalene

Katalognummer: B14448767
CAS-Nummer: 77199-84-9
Molekulargewicht: 269.13 g/mol
InChI-Schlüssel: DUGNPOPMECNVMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-5,8-dimethoxy-1,2-dihydronaphthalene is an organic compound with the molecular formula C12H13BrO2 It is a brominated derivative of dihydronaphthalene, featuring two methoxy groups at positions 5 and 8

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5,8-dimethoxy-1,2-dihydronaphthalene typically involves the bromination of 5,8-dimethoxy-1,2-dihydronaphthalene. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-5,8-dimethoxy-1,2-dihydronaphthalene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of substituted derivatives such as 6-amino-5,8-dimethoxy-1,2-dihydronaphthalene.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of 5,8-dimethoxy-1,2-dihydronaphthalene.

Wissenschaftliche Forschungsanwendungen

6-Bromo-5,8-dimethoxy-1,2-dihydronaphthalene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-Bromo-5,8-dimethoxy-1,2-dihydronaphthalene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and methoxy groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,8-Dimethoxy-1,2-dihydronaphthalene:

    6-Chloro-5,8-dimethoxy-1,2-dihydronaphthalene: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

    6-Iodo-5,8-dimethoxy-1,2-dihydronaphthalene:

Uniqueness

6-Bromo-5,8-dimethoxy-1,2-dihydronaphthalene is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and potential applications. The combination of bromine and methoxy groups provides a distinct set of properties that can be leveraged in various research and industrial contexts.

Eigenschaften

CAS-Nummer

77199-84-9

Molekularformel

C12H13BrO2

Molekulargewicht

269.13 g/mol

IUPAC-Name

6-bromo-5,8-dimethoxy-1,2-dihydronaphthalene

InChI

InChI=1S/C12H13BrO2/c1-14-11-7-10(13)12(15-2)9-6-4-3-5-8(9)11/h4,6-7H,3,5H2,1-2H3

InChI-Schlüssel

DUGNPOPMECNVMP-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C2=C1CCC=C2)OC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.